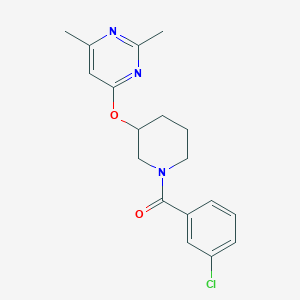

(3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound known for its multifaceted applications in research and industry. The intricate molecular structure features a 3-chlorophenyl group, a piperidine ring substituted with a 2,6-dimethylpyrimidin-4-yloxy group, and a methanone linkage, making it an interesting target for synthesis and functional studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

This compound is typically synthesized through a multi-step process involving the formation of key intermediates followed by their coupling. One common method involves:

Formation of the 3-Chlorophenyl Substituent:

Synthesis of the Piperidine Intermediate: : Piperidine is functionalized to introduce the (2,6-dimethylpyrimidin-4-yl)oxy group via nucleophilic substitution.

Coupling Reaction: : The final step involves coupling the 3-chlorophenyl intermediate with the piperidine intermediate under conditions that facilitate the formation of the methanone linkage.

Industrial Production Methods:

Industrial production often employs optimized versions of these lab-scale methods, using high-throughput reactors, precise control of reaction conditions (temperature, pressure, solvent systems), and catalysts to improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: : Reduction reactions can target the methanone group to yield alcohol derivatives.

Substitution: : Substitution reactions, especially electrophilic aromatic substitutions, can modify the chlorophenyl group, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating mixtures for introducing nitro groups.

Major Products:

Oxidation: : N-oxides of the piperidine ring.

Reduction: : Corresponding alcohols from the reduction of the methanone group.

Substitution: : Functionalized derivatives with various substituents on the chlorophenyl ring.

Wissenschaftliche Forschungsanwendungen

This compound finds use in various fields due to its structural diversity and reactivity:

Chemistry: : As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology: : In studies of receptor-ligand interactions, given its piperidine and pyrimidinyl groups mimic biological structures.

Medicine: : Potential pharmaceutical applications due to its resemblance to bioactive molecules.

Industry: : Used in the synthesis of agrochemicals, dyes, and materials.

Wirkmechanismus

The compound's mechanism of action often involves interactions with biological receptors, where the piperidine ring and pyrimidinyl group play crucial roles. It can act as an inhibitor or activator, depending on the target receptor, affecting pathways like signal transduction or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

(3-Chlorophenyl)(3-((2,6-dimethylpyridin-4-yl)oxy)piperidin-1-yl)methanone: : Similar structure but with a pyridine ring instead of a pyrimidine.

(3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)azepane-1-yl)methanone: : An azepane ring instead of piperidine.

(3-Chlorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone: : Variation in the substitution pattern on the pyrimidine ring.

Unique Aspects:

What sets (3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone apart is the specific placement of the dimethylpyrimidinyl group and its methanone linkage, leading to distinct reactivity and binding properties.

Need any more deep dives into any specific sections?

Biologische Aktivität

The compound (3-Chlorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure consists of a chlorophenyl group, a piperidine moiety, and a pyrimidine derivative, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the realms of antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of similar pyrimidine derivatives. For instance, compounds structurally related to this one have shown promising activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several derivatives were reported to be comparable to standard antibiotics like ampicillin .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 50 | Staphylococcus aureus |

| Compound B | 100 | Escherichia coli |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes, leading to increased permeability and subsequent cell lysis. This is supported by studies that demonstrate similar compounds causing membrane disruption in E. coli .

Case Studies

-

Study on Antibacterial Activity :

A study conducted on various pyrimidine derivatives found that those with a piperidine linkage exhibited enhanced antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy . -

In Vivo Evaluation :

In vivo studies demonstrated that compounds with similar structures effectively reduced bacterial load in infected models, suggesting potential therapeutic applications in treating bacterial infections . -

Inflammatory Response Modulation :

Another significant finding was the compound's ability to modulate inflammatory responses in animal models. This was evidenced by reduced levels of pro-inflammatory cytokines when treated with similar pyrimidine derivatives .

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2/c1-12-9-17(21-13(2)20-12)24-16-7-4-8-22(11-16)18(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEHDBMJHPDHIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.